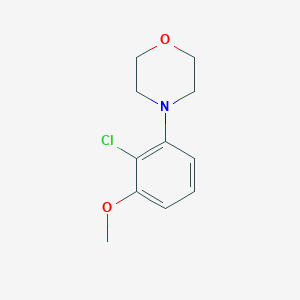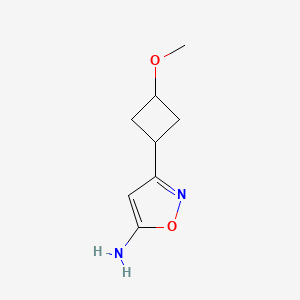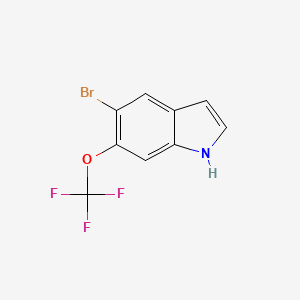![molecular formula C17H19BrN2 B13894038 1-[(2-Bromophenyl)-phenylmethyl]piperazine](/img/structure/B13894038.png)
1-[(2-Bromophenyl)-phenylmethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Bromophenyl)-phenylmethyl]piperazine is a chemical compound with the molecular formula C10H13BrN2 It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromophenyl)-phenylmethyl]piperazine typically involves the reaction of 2-bromobenzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Bromophenyl)-phenylmethyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated, cyanated, or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as a ligand for various biological receptors, making it a valuable tool in biochemical research.
Medicine: Research has indicated that derivatives of this compound may have therapeutic potential in treating neurological disorders and certain types of cancer.
Wirkmechanismus
The mechanism of action of 1-[(2-Bromophenyl)-phenylmethyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin receptors in the brain, affecting neurotransmitter release and signaling .
Vergleich Mit ähnlichen Verbindungen
1-(2-Bromophenyl)piperazine: Shares a similar structure but lacks the phenylmethyl group.
1-(4-Bromophenyl)piperazine: Similar structure with the bromine atom at a different position.
1-(3-Chlorophenyl)piperazine: Contains a chlorine atom instead of bromine.
Uniqueness: 1-[(2-Bromophenyl)-phenylmethyl]piperazine is unique due to the presence of both the bromophenyl and phenylmethyl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile building block in synthetic chemistry and its ability to interact with multiple biological targets .
Eigenschaften
Molekularformel |
C17H19BrN2 |
|---|---|
Molekulargewicht |
331.2 g/mol |
IUPAC-Name |
1-[(2-bromophenyl)-phenylmethyl]piperazine |
InChI |
InChI=1S/C17H19BrN2/c18-16-9-5-4-8-15(16)17(14-6-2-1-3-7-14)20-12-10-19-11-13-20/h1-9,17,19H,10-13H2 |
InChI-Schlüssel |
JHKFGCFYIKPSJX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C(C2=CC=CC=C2)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


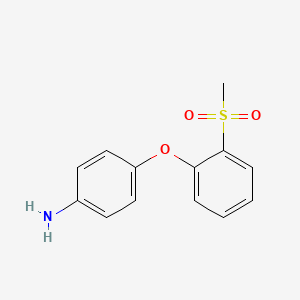
![(2S,4R)-4-hydroxy-N-[(1R)-2-hydroxy-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13893960.png)
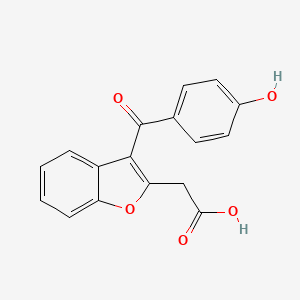
![[(2R)-2-hydroxy-3-trityloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13893992.png)

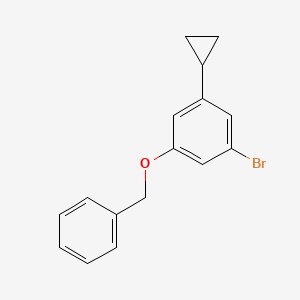
![2,7-Dibromo-9-[(3-methyloxetan-3-yl)methyl]carbazole](/img/structure/B13894010.png)
![1-Methyl-4-[3-(3-nitrophenyl)propyl]piperazine](/img/structure/B13894018.png)
